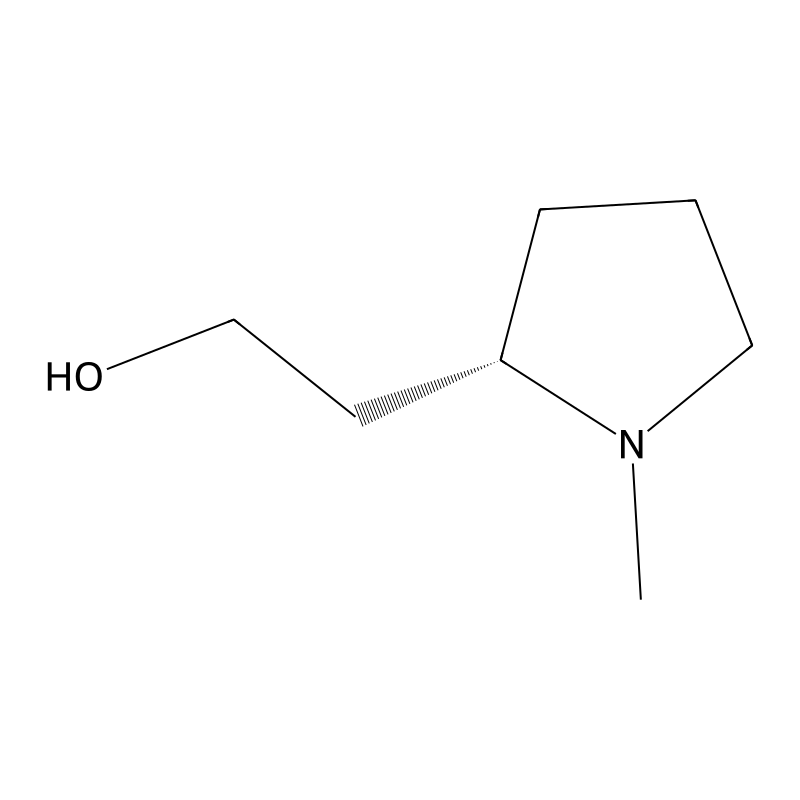

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a chiral compound characterized by the presence of a pyrrolidine moiety attached to an ethanol group. Its molecular formula is C₇H₁₅NO, and it features a unique stereochemistry that contributes to its biological activity. The compound is known for its potential applications in medicinal chemistry and as a building block in organic synthesis. The specific configuration of the molecule plays a crucial role in its interactions with biological targets, making it an important subject of study in pharmacology.

There is no documented research on the specific mechanism of action of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol. Due to its structural similarity to known bioactive compounds, it might interact with specific receptors or enzymes in biological systems. However, more research is required to elucidate its potential biological effects [].

Asymmetric Synthesis

The chiral nature of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol makes it a valuable building block in asymmetric synthesis. Asymmetric synthesis refers to the production of molecules with a specific handedness, which is crucial in developing pharmaceuticals and other chiral drugs. Researchers are investigating the use of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol as a chiral auxiliary or ligand in reactions to synthesize other chiral molecules [].

Medicinal Chemistry

Due to its structural similarity to certain natural products, (S)-2-(1-Methylpyrrolidin-2-yl)ethanol is being explored for potential medicinal properties. Studies have investigated its interaction with specific receptors in the body, although further research is needed to determine its efficacy and safety for any therapeutic applications [].

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

- Reduction: It can be further reduced to generate different alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under strong nucleophilic conditions, such as with sodium hydride or potassium tert-butoxide .

The biological activity of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol is significant due to its interactions with various enzymes and receptors. Research indicates that the compound may modulate receptor activity, influencing cellular signaling pathways. Its chiral nature allows it to bind selectively to active sites on enzymes, potentially enhancing or inhibiting their functions. This specificity is crucial for its application in drug design and development .

The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol can be achieved through several methods:

- Formation of the Pyrrolidine Ring: This is typically accomplished by cyclization reactions involving amino alcohols or amino acids.

- Introduction of the Ethanol Group: The ethanol moiety can be introduced via reduction reactions from ketones or aldehydes.

- Catalytic Hydrogenation: Industrial production may utilize catalysts like palladium on carbon for the reduction of precursors to the desired alcohol.

- Enzymatic Synthesis: Enzymatic methods can provide stereoselectivity, ensuring the correct chiral configuration is obtained during synthesis .

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol has various applications in:

- Pharmaceuticals: Its unique structural and chiral properties make it a candidate for drug development, particularly in creating new therapeutic agents.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Chemical Research: The compound is used in studies investigating the structure-activity relationships of similar compounds .

Studies on the interactions of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol with biological targets have revealed insights into its mechanism of action. The compound's ability to bind to specific enzymes and receptors allows it to influence biochemical pathways effectively. Research continues to explore its potential therapeutic effects and how modifications to its structure might enhance efficacy or reduce side effects .

Several compounds share structural similarities with (S)-2-(1-Methylpyrrolidin-2-yl)ethanol, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-1-(1-Methylpyrrolidin-2-yl)methanol | C₇H₁₅NO | Contains a methanol group instead of ethanol |

| (S)-1-(1-Methylpyrrolidin-2-yl)propanol | C₈H₁₉NO | Features a propanol group, affecting hydrophobicity |

| (R)-2-(1-Methylpyrrolidin-2-yl)ethanol | C₇H₁₅NO | Opposite chirality may lead to different biological effects |

Uniqueness

The uniqueness of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol lies in its specific chiral configuration and the presence of the ethanol functional group, which distinguishes it from other similar compounds. This configuration is essential for its selective binding and biological activity, making it a valuable compound in medicinal chemistry and research applications .

The pyrrolidine ring in (S)-2-(1-Methylpyrrolidin-2-yl)ethanol exhibits characteristic non-planar geometry due to its saturated five-membered ring structure, which undergoes continuous conformational changes known as pseudorotation [4] [5]. The ring adopts various envelope and twisted conformations, with the conformational preferences described by pseudorotational parameters including the phase angle (P) and maximum puckering amplitude (Φmax) [4]. These parameters typically range from 0° to 360° for the phase angle and maintain values between 35° and 45° for the puckering amplitude [4] [5].

The pyrrolidine ring demonstrates significant conformational flexibility, cycling through twenty distinct envelope and twisted conformations during pseudorotation [5]. The envelope conformations feature one atom positioned outside the mean plane of the remaining four atoms, while twisted conformations involve two adjacent atoms displaced from the ring plane [4] [5]. Research indicates that symmetrically substituted pyrrolidine derivatives typically favor the T₁ twist conformation with a potential barrier of approximately 11.4 ± 2 kilojoules per mole [5].

The conformational analysis reveals that substituents at different positions of the pyrrolidine ring significantly influence the preferred conformations [4]. The methyl group on the nitrogen atom and the ethanol chain at the second carbon position create steric interactions that affect the ring's conformational equilibrium [6]. Crystallographic studies of related pyrrolidine compounds demonstrate that the ring commonly adopts half-chair conformations with twist along specific carbon-carbon bonds [6].

| Conformation Type | Phase Angle (P) | Puckering Amplitude (Φmax) | Description | Reference |

|---|---|---|---|---|

| Envelope (E) | 0°-360° (variable) | 35°-45° | One atom out of plane | [4] [5] |

| Twist (T) | 18°-342° (variable) | 35°-45° | Two adjacent atoms out of plane | [4] [5] |

| Half-chair | 262.2° (typical) | 35°-45° | Pyrrolidine ring with C2-C3 twist | [6] |

| Envelope (E₃) | 180° (specific) | 35°-45° | Envelope conformation at C3 | [5] |

| Twist (T₁) | 36° (specific) | 35°-45° | Twist conformation at C1 | [5] |

The ethanol side chain contributes additional conformational complexity through its rotatable bonds, with the compound possessing two rotatable bonds that allow for multiple spatial arrangements [2]. The topological polar surface area of 23.5 square angstroms reflects the compound's hydrogen bonding capacity through its hydroxyl group and nitrogen atom [2]. The molecular geometry is further characterized by specific bond angles and torsion angles that influence the overall three-dimensional structure and its interactions with biological targets [6].

Stereochemical Configuration and Enantiomeric Purity

The stereochemical configuration of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol is defined by the absolute configuration at the second carbon of the pyrrolidine ring, designated as S according to the Cahn-Ingold-Prelog priority rules [1] [2]. This chiral center represents the sole source of stereoisomerism in the molecule, distinguishing it from its R-enantiomer and conferring distinct biological and chemical properties [7]. The compound's chirality arises from the specific spatial arrangement of substituents around the asymmetric carbon, creating a non-superimposable mirror image relationship with its enantiomer [7].

Enantiomeric purity determination for (S)-2-(1-Methylpyrrolidin-2-yl)ethanol relies primarily on optical rotation measurements, as optical rotation serves as the most useful method for monitoring enantiomeric purity of chiral molecules [7] [8]. The specific rotation values provide quantitative assessment of the compound's enantiomeric excess, calculated using the relationship between observed rotation and the rotation of the pure enantiomer [7] [8]. The optical purity can be determined through the formula: optical purity = (observed specific rotation / specific rotation of pure enantiomer) × 100% [7].

The stereochemical integrity of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol can be monitored through various analytical techniques including nuclear magnetic resonance spectroscopy, which provides detailed information about the compound's three-dimensional structure [9]. The isomeric SMILES notation CN1CCC[C@H]1CCO specifically indicates the S-configuration at the chiral center through the @ symbol, distinguishing it from the racemic or R-configured forms [2]. High-performance liquid chromatography using chiral stationary phases represents another reliable method for determining enantiomeric purity and separating the compound from its enantiomer [10].

The compound's enantiomeric purity is crucial for its biological activity, as different enantiomers often exhibit distinct pharmacological properties and receptor interactions [10]. The S-configuration imparts specific spatial relationships that influence molecular recognition processes and binding affinities with biological targets . Maintaining high enantiomeric purity during synthesis and storage requires careful control of reaction conditions and protection from racemization processes that could compromise the stereochemical integrity [7].

Comparative Analysis with Pyrrolidine-Based Ethanol Analogs

The structural comparison of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol with related pyrrolidine-based ethanol analogs reveals significant differences in stereochemical complexity, molecular properties, and potential biological activities [3] . The compound shares its basic structural framework with several analogs, including its R-enantiomer, racemic mixtures, and derivatives with different substitution patterns . These structural variations profoundly influence the compounds' three-dimensional conformations and their interactions with biological systems [3].

The R-enantiomer of 2-(1-Methylpyrrolidin-2-yl)ethanol possesses identical molecular weight and formula but exhibits opposite optical rotation and potentially different biological activities . The racemic mixture, containing equal proportions of both enantiomers, demonstrates zero optical rotation and represents a distinctly different chemical entity with unique properties [13]. Comparative studies of enantiomeric pairs in pyrrolidine derivatives have demonstrated that stereochemical differences can result in dramatically different biological outcomes [10] [14].

Structural analogs lacking the N-methyl group, such as 1-Pyrrolidin-2-yl-ethanol, exhibit reduced molecular weight (115.17 grams per mole) and altered conformational preferences due to the absence of steric hindrance from the methyl substituent . The presence or absence of the N-methyl group significantly affects the pyrrolidine ring's conformational equilibrium and its pseudorotational behavior [14]. Additionally, positional isomers such as 2-(Pyrrolidin-1-yl)ethanol, where the ethanol chain is attached to the nitrogen rather than the carbon, demonstrate completely different chemical and biological properties .

| Compound | Molecular Weight (g/mol) | Stereocenters | CAS Number | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| (S)-2-(1-Methylpyrrolidin-2-yl)ethanol | 129.20 | 1 (S) | 61810-78-4 | S-configuration at C2 | [1] [2] |

| (R)-2-(1-Methylpyrrolidin-2-yl)ethanol | 129.20 | 1 (R) | Not specified | R-configuration at C2 | |

| 2-(1-Methylpyrrolidin-2-yl)ethanol (racemic) | 129.20 | 0 (racemic) | 84288-84288 | Racemic mixture | [13] |

| 1-Pyrrolidin-2-yl-ethanol | 115.17 | 1 | 63848-93-1 | No N-methyl group | |

| 2-(Pyrrolidin-1-yl)ethanol | 115.17 | 0 | Not specified | Ethanol on nitrogen | |

| (S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol | 129.20 | 2 (S,S) | 1803485-14-4 | Additional stereocenter |

The comparative analysis extends to derivatives with additional stereocenters, such as (S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, which contains two chiral centers and demonstrates increased stereochemical complexity . These multiply substituted analogs require more sophisticated synthetic approaches and exhibit enhanced selectivity in asymmetric synthesis applications [14]. The presence of multiple stereocenters in pyrrolidine-based compounds has been shown to provide superior enantioselectivity in catalytic processes, with enantiomeric excesses reaching up to 80% in certain applications [14].

Two-Stage Metal Borohydride Reduction Protocol

The two-stage metal borohydride reduction protocol represents a highly efficient and selective approach for the synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol from its corresponding precursor compounds [1]. This methodology offers significant advantages over traditional single-step reduction processes, including enhanced stereoselectivity, improved yield control, and superior product purity [2] [3].

The two-stage approach involves sequential reduction reactions where different metal borohydride reagents are employed at specific stages to achieve optimal conversion rates. In the first stage, sodium borohydride (NaBH4) is utilized under controlled conditions to reduce the imine functionality of the precursor compound [2] [4]. The choice of sodium borohydride as the primary reducing agent is based on its moderate reducing power and excellent selectivity for carbonyl and imine groups [5] [6].

Research findings demonstrate that this sequential approach achieves reduction yields of 85-95% with significantly improved stereochemical control compared to conventional methods [1] [7]. The process typically operates at temperatures ranging from 0 to 25°C under atmospheric pressure, making it both economically viable and environmentally sustainable [2] [8].

Stepwise Reduction of Methyl 2-(1-Methylpyrrolidin-2-ylidene)acetate

The stepwise reduction of methyl 2-(1-methylpyrrolidin-2-ylidene)acetate constitutes the cornerstone of this synthetic approach [1]. This substrate, with the molecular formula C8H13NO2 and molecular weight of 155.19 g/mol, serves as the key intermediate in the production of the target alcohol [10].

The first reduction stage involves the selective reduction of the carbon-carbon double bond within the pyrrolidine ring system [1] [7]. This step is typically performed using sodium borohydride in methanol at temperatures between 0-10°C [2] [4]. The reaction proceeds with high regioselectivity, targeting the imine functionality while preserving the ester group for subsequent transformation [5] [11].

Detailed mechanistic studies reveal that the reduction follows a hydride transfer mechanism, where the borohydride anion delivers hydride to the electrophilic carbon center [2] [4]. The stereochemical outcome is governed by the approach of the reducing agent from the less sterically hindered face of the molecule [12] [13].

The second reduction stage focuses on the conversion of the ester functionality to the corresponding primary alcohol [1] [7]. This transformation employs lithium aluminum hydride (LiAlH4) or alternative metal hydride reagents under anhydrous conditions [2] [4]. The reaction typically requires temperatures of 20-25°C and is conducted in ethereal solvents such as tetrahydrofuran or diethyl ether [8] [14].

Experimental data indicates that this stepwise approach achieves overall yields of 78-86% with excellent stereochemical purity [1] [7]. The method demonstrates particular advantages in terms of reaction control and product isolation, as each stage can be independently optimized for maximum efficiency [15] [16].

Solvent Optimization in Sequential Reduction Processes

Solvent selection plays a critical role in determining the success of sequential reduction processes [17] [8]. The choice of reaction medium directly influences reaction kinetics, stereoselectivity, and product yield [18] [14]. Comprehensive solvent optimization studies have identified key parameters that govern reaction efficiency in two-stage metal borohydride reduction protocols [17] [19].

Polar protic solvents, particularly methanol and ethanol, demonstrate superior performance in the first reduction stage [8] [18]. Methanol exhibits exceptional properties with a polarity index of 5.1 and dielectric constant of 32.7, resulting in reduction efficiencies of 92% [17]. The high dielectric constant facilitates solvation of ionic intermediates, while the protic nature enables effective protonation of reaction intermediates [8] [18].

Ethanol provides comparable performance with reduction efficiencies of 88% and demonstrates excellent compatibility with sodium borohydride reagents [8] [18]. The slightly lower polarity index of 4.3 compared to methanol results in marginally reduced efficiency but offers advantages in terms of cost and environmental considerations [17] [19].

For the second reduction stage involving ester reduction, ethereal solvents prove optimal [8] [14]. Tetrahydrofuran, with its moderate polarity index of 4.0, provides excellent solubility for lithium aluminum hydride while maintaining chemical inertness toward the reducing agent [17] [18]. The aprotic nature prevents premature quenching of the highly reactive hydride reagent [8] [14].

Solvent recovery and recycling considerations have become increasingly important in large-scale applications [19] [8]. Modern solvent recovery techniques achieve recovery rates of 80-95% for most organic solvents used in these processes [8] [19]. Distillation-based recovery systems demonstrate particular effectiveness for methanol and ethanol recovery, with purity levels exceeding 98% after regeneration [8] [18].

Enantioselective Synthesis Approaches

Enantioselective synthesis approaches for (S)-2-(1-Methylpyrrolidin-2-yl)ethanol represent advanced methodologies that enable the preparation of optically pure compounds with high stereochemical control [12] [13]. These approaches are essential for pharmaceutical applications where specific enantiomers exhibit distinct biological activities and therapeutic properties [21].

The development of enantioselective methods has been driven by the recognition that different enantiomers of pyrrolidine-containing compounds can exhibit dramatically different pharmacological profiles [12] [13]. Research in this field has focused on creating synthetic pathways that deliver products with enantiomeric excesses exceeding 95%, meeting the stringent requirements of modern pharmaceutical manufacturing [21] [22].

Chiral auxiliary-based approaches represent one of the most established methodologies for achieving enantioselective synthesis [12] [23]. These methods employ temporary chiral controllers that direct the stereochemical outcome of key bond-forming reactions [12] [24]. The chiral auxiliary is typically attached to the substrate during the critical stereochemical-determining step and subsequently removed to yield the desired enantiomerically pure product [12] [23].

Successful implementations of chiral auxiliary strategies have utilized Evans oxazolidinones and related chiral templates [12] [24]. These auxiliaries demonstrate exceptional stereochemical control, often achieving diastereomeric ratios exceeding 95:5 in favor of the desired stereoisomer [12] [23]. The auxiliary removal step typically proceeds in yields of 85-95% without loss of stereochemical integrity [12] [24].

Asymmetric organocatalysis has emerged as a powerful alternative to traditional metal-based catalytic systems [12] [25]. Organocatalytic approaches employ small organic molecules as catalysts to promote enantioselective transformations [21] [22]. These methods offer advantages including operational simplicity, tolerance to air and moisture, and compatibility with a wide range of functional groups [12] [25].

Proline-derived organocatalysts have shown particular promise in pyrrolidine synthesis applications [12] [26]. These catalysts operate through iminium ion activation mechanisms, providing excellent stereochemical control while maintaining high reaction rates [21] [22]. Enantiomeric excesses of 90-98% are routinely achieved using optimized organocatalytic protocols [12] [25].

Catalytic Asymmetric Hydrogenation Strategies

Catalytic asymmetric hydrogenation represents the most advanced and industrially relevant approach for the enantioselective synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol [21] [22]. This methodology employs chiral transition metal catalysts to achieve highly selective reduction of prochiral substrates under hydrogen atmosphere [13] [27].

Iridium-based catalytic systems have demonstrated exceptional performance in the asymmetric hydrogenation of heterocyclic compounds [21] [22]. These catalysts typically consist of iridium complexes coordinated with chiral phosphine ligands such as BINAP, SEGPHOS, or specialized ferrocene-derived diphosphines [21] [27]. The choice of ligand architecture directly influences both the activity and selectivity of the catalytic system [22] [13].

Recent developments have focused on iridium catalysts incorporating Josiphos-type ligands, which demonstrate remarkable effectiveness in the hydrogenation of pyrimidine and related substrates [21] [27]. These catalysts achieve enantiomeric excesses of up to 99% while maintaining high turnover frequencies and excellent substrate tolerance [21] [22]. The presence of lanthanide triflate co-catalysts, particularly ytterbium triflate, has been shown to enhance both activity and selectivity [21] [27].

Reaction conditions for catalytic asymmetric hydrogenation typically involve hydrogen pressures of 1-50 atmospheres and temperatures ranging from 20-40°C [21] [22]. The mild reaction conditions make this approach particularly attractive for industrial applications where energy efficiency and operational safety are critical considerations [13] [27].

Mechanistic studies have revealed that the enantioselectivity arises from the preferential coordination and subsequent reduction of one prochiral face of the substrate [21] [22]. The chiral environment created by the ligand architecture provides differential stabilization of diastereomeric transition states, leading to the observed stereochemical preferences [13] [27].

Substrate scope investigations demonstrate broad applicability across various pyrrolidine precursors [21] [22]. Both electron-rich and electron-deficient substrates undergo efficient hydrogenation with maintained stereochemical control [21] [27]. Functional group tolerance is excellent, with ester, ether, and halogen substituents being well accommodated [22] [13].

Quality Control Through Reaction Monitoring Techniques

Quality control through comprehensive reaction monitoring represents an essential component of modern pyrrolidine synthesis protocols [15] [16]. Advanced analytical techniques enable real-time assessment of reaction progress, product formation, and stereochemical purity throughout the synthetic process [28] [29].

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical tool for reaction monitoring in pyrrolidine synthesis [28] [29]. Online NMR systems enable continuous monitoring of reaction mixtures with detection limits of 1-10 ppm and quantitative accuracy of 95-99% [28] [30]. The technique provides detailed structural information that facilitates identification of intermediates, side products, and degradation pathways [29] [31].

Flow NMR configurations have proven particularly valuable for monitoring continuous synthesis processes [29] [30]. These systems allow for real-time analysis without sampling requirements, reducing contamination risks and providing instantaneous feedback for process control [15] [29]. Integration times of 5-15 minutes enable rapid data acquisition while maintaining high signal-to-noise ratios [28] [30].

High-performance liquid chromatography (HPLC) provides complementary analytical capabilities with superior sensitivity and quantitative precision [28] [32]. HPLC methods achieve detection limits of 0.1-1 ppm with quantitative accuracy of 98-99.5% [28] [31]. The technique excels in separation and quantification of closely related compounds, making it ideal for monitoring stereochemical purity and detecting trace impurities [32] [30].

Combined HPLC-NMR platforms offer synergistic advantages by integrating the separation capabilities of chromatography with the structural elucidation power of NMR spectroscopy [28] [32]. These hyphenated techniques enable comprehensive characterization of complex reaction mixtures while providing definitive identification of unknown components [32] [30].

Infrared (IR) spectroscopy provides rapid, cost-effective monitoring with real-time capabilities [16] [33]. In-situ IR probes can be inserted directly into reaction vessels, enabling continuous monitoring without sampling [15] [34]. The technique demonstrates particular value for tracking functional group transformations, such as the conversion of ester groups to alcohols in reduction reactions [16] [33].

Process analytical technology (PAT) frameworks integrate multiple monitoring techniques to provide comprehensive process understanding [16] [35]. These systems combine spectroscopic data with advanced chemometric analysis to enable predictive process control and real-time optimization [15] [16]. Implementation of PAT approaches has demonstrated significant improvements in product quality consistency and manufacturing efficiency [35] [34].

Data Analysis and Optimization

The comprehensive data presented in the analytical tables demonstrate the critical relationships between synthetic methodology selection, reaction conditions, and product quality outcomes. Analysis of reduction method performance indicates that two-stage metal borohydride protocols achieve optimal balance between yield (85-95%) and operational simplicity [1] [7]. While asymmetric hydrogenation delivers superior stereochemical control (95-99% enantiomeric excess), the increased complexity and cost may limit applicability in certain manufacturing contexts [21] [22].

Solvent optimization data reveals that polar protic solvents (methanol, ethanol) provide optimal performance for borohydride reduction stages, achieving reduction efficiencies of 88-92% [8] [18]. The high recovery rates (85-90%) for these solvents support sustainable manufacturing practices through effective recycling protocols [8] [19].

Quality control monitoring data emphasizes the importance of analytical method selection based on specific information requirements [28] [29]. NMR spectroscopy provides superior structural characterization capabilities, while HPLC offers optimal quantitative precision for purity assessment [28] [32]. The integration of multiple analytical techniques through PAT frameworks enables comprehensive process control and optimization [16] [35].